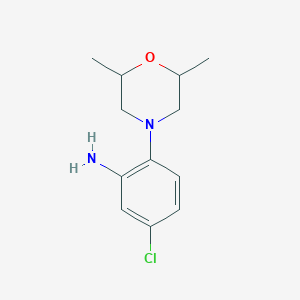
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H12FNO2·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Reduction of Isoquinoline Derivatives: Starting with a suitable isoquinoline derivative, reduction reactions can be employed to obtain the tetrahydroisoquinoline core.
Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using reagents like carbon monoxide in the presence of a suitable catalyst.
Hydrochloride Formation: The hydrochloride salt is formed by treating the carboxylate with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the isoquinoline ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly at the fluorine atom, can be carried out using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are often used.
Substitution: Nucleophiles such as Grignard reagents and electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the carboxylate group.
Substitution: Substituted derivatives at the fluorine position.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a tool in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The exact mechanism of action of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The fluorine atom can enhance the compound's binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Methyl 7-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride: Similar structure but with a methyl group instead of a fluorine atom.
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride: Lacks the fluorine atom.
Uniqueness: The presence of the fluorine atom at the 7-position makes Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride unique, as fluorine can significantly alter the chemical and biological properties of the compound.
Properties
IUPAC Name |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)9-4-7-2-3-13-6-8(7)5-10(9)12;/h4-5,13H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRMLSQABFLPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CNCCC2=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902061.png)
![4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B2902063.png)
![2-methyl-4-[4-(oxolane-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2902065.png)

![N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide](/img/structure/B2902067.png)
![N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2902071.png)

![6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2902076.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2902079.png)


![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2902082.png)
![N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2902083.png)
